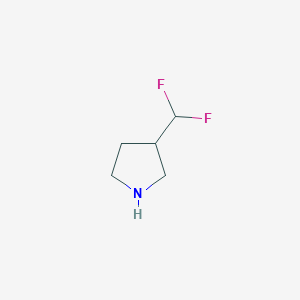

3-(Difluoromethyl)pyrrolidine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(difluoromethyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F2N/c6-5(7)4-1-2-8-3-4/h4-5,8H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZOUSFRKYIBWJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the Preparation of 3 Difluoromethyl Pyrrolidine and Its Derivatives

Direct Difluoromethylation Strategies Applied to Pyrrolidine (B122466) Precursors

Direct difluoromethylation involves the introduction of the CF2H group onto a pre-existing pyrrolidine ring or its immediate precursor. These methods are often sought after for their potential efficiency and atom economy.

Electrophilic Difluoromethylation Pathways

Electrophilic difluoromethylation has been explored for the synthesis of various organofluorine compounds. One notable example, while not directly on a pyrrolidine, is the synthesis of the ornithine decarboxylase inhibitor Eflornithine, which involves an α-difluoromethylation step using chlorodifluoromethane (B1668795) (ClCF2H). rsc.org This transformation is believed to proceed through a difluorocarbene mechanism. rsc.org Similar strategies could potentially be adapted for the difluoromethylation of suitable pyrrolidine precursors.

Nucleophilic Difluoromethylation Approaches

Nucleophilic difluoromethylation offers a complementary approach, often utilizing silicon-based reagents. For instance, (bromodifluoromethyl)trimethylsilane (B180072) (Me3SiCF2Br) in combination with triphenylphosphine (B44618) and DMPU has been used as a source of the difluorinated phosphorus ylide Ph3P=CF2 for the nucleophilic difluoromethylation of ketones and nitro alkenes under mild conditions. acs.org The reaction's efficiency is attributed to the Lewis acidic activation of the substrates by a silylium (B1239981) species. acs.org Another approach involves the use of difluoromethyl sulfoximines, where their reactivity can be tuned from electrophilic to nucleophilic, enabling the stereoselective nucleophilic difluoromethylation of aryl ketones. researchgate.net

Radical-Mediated Difluoromethylation Methodologies for Pyrrolidine Derivatives

Radical-mediated processes provide a powerful tool for the formation of C-CF2H bonds. The difluoromethyl radical can be generated from various precursors through processes like single-electron oxidation, single-electron reduction, or radical abstraction. rsc.org A key strategy for accessing difluoromethylated hydrocarbons is the difluoromethylation of C-C π bonds mediated by a CF2H radical. researchgate.net For example, visible light photoredox catalysis has been employed for the radical cyclization of sulfonamides and esters containing a difluoromethyl group to yield difluoromethylated pyrrolidines and lactones. uliege.be

Photoredox-Catalyzed Difluoromethylation of Pyrrolidine Building Blocks

Visible-light photoredox catalysis has emerged as a mild and efficient method for generating difluoromethyl radicals. rsc.org This strategy has been successfully applied to the synthesis of various CF2H-containing heterocycles, including pyrrolidines. nih.gov A notable example involves the intramolecular oxy-difluoromethylation of terminal alkenes bearing a pendent acetamide (B32628) to form the corresponding pyrrolidine, albeit in a modest yield of 36%. nih.gov This method utilizes difluoromethyltriphenylphosphonium bromide as a CF2H radical precursor and a visible light-mediated process. nih.gov Another application is the visible-light-induced synthesis of fluoroalkylated pyrrolidines from the reaction of N,N-diallylamines with fluoroalkyl iodides. researchgate.net

| Method | Precursor | Reagent/Catalyst | Product | Yield | Reference |

| Intramolecular oxy-difluoromethylation | Terminal alkene with pendent acetamide | Difluoromethyltriphenylphosphonium bromide / Visible light | Difluoromethylated pyrrolidine | 36% | nih.gov |

| Cascade transformation | N,N-diallylamines | Fluoroalkyl iodides / Visible light | Fluoroalkylated pyrrolidines | - | researchgate.net |

Electrochemical Difluoromethylation Methods in Pyrrolidine Synthesis

Electrochemical methods offer a green and efficient alternative for generating radical species. chemistryviews.org Electrochemical C-H difluoromethylation of acrylamides has been achieved using CF2HSO2NHNHBoc as the CF2H radical precursor. rsc.org This electricity-powered oxidative alkene functionalization avoids the need for transition-metal catalysts or chemical oxidants. researchgate.net A copper-electrocatalyzed strategy has also been developed for the vicinal bis(difluoromethylation) of alkenes, utilizing Zn(CF2H)2(DMPU)2 as both a radical and anionic CF2H source. acs.org While not explicitly demonstrated for 3-(difluoromethyl)pyrrolidine, these electrochemical approaches represent a promising avenue for its synthesis. acs.orgcardiff.ac.uk

Multistep Synthetic Routes to this compound from Accessible Starting Materials

Multistep syntheses often provide a more controlled and versatile approach to complex molecules like this compound. These routes typically involve the construction of the pyrrolidine ring followed by the introduction of the difluoromethyl group, or vice versa.

One general strategy involves the cyclization of suitable precursors to form the pyrrolidine ring, followed by the introduction of the difluoromethyl and other functional groups. evitachem.com For instance, the synthesis of tert-butyl (3S,4R)-3-amino-4-(difluoromethyl)pyrrolidine-1-carboxylate involves such a multi-step approach. evitachem.com Similarly, the synthesis of tert-butyl N-[4-(difluoromethyl)pyrrolidin-3-yl]carbamate involves the reaction of a difluoromethyl-substituted pyrrolidine derivative with tert-butyl carbamate.

Another multistep approach involves the rearrangement of a chiral azetidine. Chiral 2-(2,2,2-trifluoro-1-hydroxyethyl)azetidines can be converted to the corresponding triflates, which upon treatment with various nucleophiles, undergo a diastereoselective azetidine-to-pyrrolidine ring expansion to yield 3,4-disubstituted 2-(trifluoromethyl)pyrrolidines. acs.org While this example yields a trifluoromethylated pyrrolidine, similar rearrangement strategies could potentially be developed for the synthesis of difluoromethylated analogues.

| Starting Material | Key Steps | Product | Reference |

| Acyclic precursors | Ring formation, functional group introduction | tert-Butyl (3S,4R)-3-amino-4-(difluoromethyl)pyrrolidine-1-carboxylate | evitachem.com |

| Difluoromethyl-substituted pyrrolidine derivative | Reaction with tert-butyl carbamate | tert-Butyl N-[4-(difluoromethyl)pyrrolidin-3-yl]carbamate | |

| Chiral 2-(2,2,2-trifluoro-1-hydroxyethyl)azetidine | Tritylation, nucleophilic ring expansion | 3,4-Disubstituted 2-(trifluoromethyl)pyrrolidine | acs.org |

Ring-Closing Methodologies for Difluoromethylated Pyrrolidine Scaffolds

The construction of the pyrrolidine ring from acyclic precursors already containing the difluoromethyl moiety is a primary strategy for synthesizing this compound. These ring-closing reactions often leverage established methods of heterocycle formation, adapted for the specific challenges and electronic nature of difluoromethylated substrates.

One of the most powerful and versatile methods for pyrrolidine synthesis is the [3+2] cycloaddition reaction. researchgate.net This approach involves the reaction of a three-atom component with a two-atom component to form the five-membered pyrrolidine ring. A common variant is the 1,3-dipolar cycloaddition between an azomethine ylide and an alkene. researchgate.net To synthesize a this compound, a difluoromethyl-substituted alkene can be used as the dipolarophile. For example, the reaction of an azomethine ylide, generated in situ from the condensation of an α-amino acid and an aldehyde, with a 2-(difluoromethyl)acrylate derivative would directly yield a polysubstituted pyrrolidine with a difluoromethyl group at the 3-position. The reaction conditions, such as solvent and temperature, can be optimized to control regioselectivity and diastereoselectivity.

Another significant ring-closing strategy is olefin metathesis. Ring-closing metathesis (RCM) has become a staple in the synthesis of cyclic compounds. beilstein-journals.org For the synthesis of a this compound derivative, a diallylamine (B93489) precursor bearing a difluoromethyl group on one of the allylic chains can be subjected to RCM. The driving force for this reaction is often the release of ring strain and the formation of a stable cyclic system. beilstein-journals.org The choice of catalyst, typically a ruthenium-based complex like Grubbs' or Hoveyda-Grubbs' catalysts, is crucial for the efficiency of the transformation.

Intramolecular nucleophilic substitution is a more traditional but effective method. This involves an acyclic precursor containing an amine and a suitable leaving group, positioned to allow for a 5-exo-tet cyclization. For instance, a 4-amino-2-(difluoromethyl)alkyl halide or sulfonate can undergo intramolecular cyclization upon treatment with a base to yield the corresponding N-substituted this compound. The efficiency of this cyclization is dependent on the nature of the leaving group and the reaction conditions employed.

Functional Group Interconversions Towards the Difluoromethyl Group on a Pyrrolidine Core

An alternative to building the ring with the fluorine atoms already in place is to introduce the difluoromethyl group onto a pre-existing pyrrolidine scaffold. This approach, known as late-stage functionalization, is particularly valuable for modifying complex molecules. rsc.org The term functional group interconversion refers to the conversion of one functional group into another. wikipedia.org

A common precursor for the difluoromethyl group is an aldehyde. The synthesis of pyrrolidine-3-carbaldehyde (B2962349) provides a key intermediate. This aldehyde can then be converted to the difluoromethyl group using a deoxofluorinating agent. Reagents such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) can transform the aldehyde functionality into a difluoromethylene group directly.

Another route involves the use of radical chemistry. The Minisci reaction, for example, allows for the C-H difluoromethylation of heteroaromatics and can be adapted for related structures. rsc.orgnih.gov This involves the generation of a difluoromethyl radical (•CF₂H) from a suitable precursor, such as zinc bis(difluoromethanesulfinate) (Zn(SO₂CF₂H)₂), which then adds to the pyrrolidine ring. nih.gov The regioselectivity of this radical addition can be a challenge and often depends on the directing effects of substituents on the pyrrolidine nitrogen.

Transition metal-catalyzed cross-coupling reactions also provide a pathway for introducing the difluoromethyl group. rsc.org A pyrrolidine derivative bearing a leaving group (e.g., a halide or triflate) at the 3-position can be coupled with a difluoromethyl source. For example, copper-mediated cross-coupling reactions using reagents like (IPr)Cu(CF₂H) (IPr = 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) have been developed for the difluoromethylation of aryl and other sp²-hybridized carbons, and similar principles can be applied to sp³ centers. rsc.org

Enantioselective Synthesis of Chiral this compound

The biological activity of chiral molecules is often dependent on their absolute stereochemistry. Therefore, the development of methods for the enantioselective synthesis of this compound is of paramount importance. These methods aim to produce a single enantiomer of the target molecule, avoiding the need for resolving a racemic mixture.

Asymmetric Catalysis in the Preparation of Enantiopure this compound

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. frontiersin.org This is a highly efficient and atom-economical approach to chiral molecules. Both transition metal catalysis and organocatalysis have been successfully applied to the synthesis of chiral pyrrolidines. researchgate.net

In transition metal catalysis, a chiral ligand coordinates to a metal center to create a chiral catalytic environment. For the synthesis of this compound, a Cu(I)-catalyzed asymmetric [3+2] cycloaddition of an azomethine ylide with a difluoromethyl-substituted alkene could be employed. researchgate.net The use of chiral phosphine (B1218219) ligands, such as those based on a BINAP or Phosferrox scaffold, can induce high levels of enantioselectivity, controlling the facial selectivity of the cycloaddition.

Organocatalysis, the use of small, metal-free organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. researchgate.net Chiral secondary amines, such as proline and its derivatives, are effective catalysts for a variety of transformations. mdpi.com For instance, the asymmetric Michael addition of a nucleophile to a 2-(difluoromethyl)acrolein derivative, catalyzed by a chiral diarylprolinol silyl (B83357) ether, could generate a key intermediate for the synthesis of enantiopure this compound. The catalyst controls the stereochemistry by forming a transient chiral enamine or iminium ion. frontiersin.org

Below is a table summarizing representative catalytic systems applicable to the synthesis of chiral difluoromethylated pyrrolidines.

| Catalytic System | Reaction Type | Substrates | Typical ee (%) |

| Cu(I) / Chiral Phosphine Ligand | [3+2] Cycloaddition | Azomethine ylide, Difluoromethyl-alkene | >90 |

| Diarylprolinol Silyl Ether | Michael Addition | Aldehyde, Difluoromethyl-enone | 85-99 |

| Chiral Phosphoric Acid | Aza-Michael Cyclization | Unsaturated amine-thioester | up to 90 whiterose.ac.uk |

| Rh(I) / Chiral Bisphosphine | Asymmetric Hydrogenation | Difluoromethylidene-lactam | up to 99 rsc.org |

Chiral Pool Synthetic Approaches Utilizing Optically Active Starting Materials

The chiral pool refers to the collection of readily available, inexpensive, and enantiopure natural products like amino acids, sugars, and terpenes. A chiral pool synthesis utilizes these compounds as starting materials, transferring their inherent chirality to the final target molecule.

L- or D-proline, which already contains the pyrrolidine ring, is an ideal starting material. However, to obtain a 3-substituted pyrrolidine, other chiral precursors are often more suitable. For example, L-aspartic acid or L-glutamic acid can serve as versatile starting points. Through a series of functional group manipulations, including reduction of carboxylic acids and cyclization, the pyrrolidine ring can be constructed. The difluoromethyl group would be introduced at the appropriate stage, for instance, by converting a protected alcohol or aldehyde functionality at the desired position.

A reported chiral pool synthetic route for functionalized pyrrolidine scaffolds starts from the amino acid methionine. mdpi.com This approach demonstrates the feasibility of using naturally occurring chiral building blocks to construct complex, enantiopure pyrrolidine derivatives. mdpi.com The key is to design a synthetic sequence that preserves the original stereocenter while building the desired molecular framework.

Diastereoselective Synthetic Strategies for this compound

When a molecule already contains one or more stereocenters, the introduction of a new stereocenter can lead to the formation of diastereomers. Diastereoselective synthesis aims to control the reaction to favor the formation of one specific diastereomer. This is often achieved through steric or electronic control exerted by the existing chiral centers.

For example, if a chiral pyrrolidine derivative containing a ketone at the 3-position is subjected to reduction, the hydride reagent will preferentially attack from the less hindered face of the molecule, leading to the formation of one diastereomer of the corresponding alcohol over the other. The resulting alcohol can then be further functionalized to the difluoromethyl group.

Similarly, in a [3+2] cycloaddition reaction to form a substituted pyrrolidine, if either the azomethine ylide or the alkene component is chiral, it can direct the stereochemical outcome of the reaction, leading to a diastereomerically enriched product. For instance, the reaction of a chiral azomethine ylide with an achiral difluoromethyl-substituted alkene would proceed via a diastereoselective transition state.

Resolution of Racemic this compound and Analogues

While asymmetric synthesis is often the preferred method, the resolution of a racemic mixture remains a practical and important technique for obtaining enantiopure compounds. Resolution involves separating the two enantiomers of a racemate.

A classical method for resolving amines is to react the racemic mixture with a chiral acid to form a pair of diastereomeric salts. Since diastereomers have different physical properties, they can often be separated by fractional crystallization. Once separated, the individual diastereomeric salts can be treated with a base to liberate the pure enantiomers of the amine. Chiral acids commonly used for this purpose include tartaric acid and its derivatives, such as (+)-dibenzoyl-L-tartaric acid. acs.org

Kinetic resolution is another powerful technique. whiterose.ac.uk This method relies on the differential rate of reaction of the two enantiomers with a chiral reagent or catalyst. For example, in an acylation reaction using a chiral catalyst, one enantiomer of the racemic this compound might react much faster than the other. By stopping the reaction at approximately 50% conversion, one can recover the unreacted starting material, now enriched in the slower-reacting enantiomer, and the acylated product, derived from the faster-reacting enantiomer. whiterose.ac.uk

Finally, chiral chromatography provides a direct method for separating enantiomers. In this technique, the racemic mixture is passed through a column containing a chiral stationary phase. The two enantiomers interact differently with the chiral stationary phase, causing them to travel through the column at different rates and allowing for their separation.

Diastereomeric Salt Formation and Fractional Crystallization

A well-established method for resolving racemic amines like this compound involves the formation of diastereomeric salts using a chiral resolving agent. This process leverages the different physicochemical properties of the resulting diastereomers to enable their separation.

The general procedure involves reacting the racemic amine with a single enantiomer of a chiral acid in a suitable solvent. google.com The choice of both the chiral acid and the solvent system is crucial for successful resolution. Commonly used chiral acids include enantiomerically pure forms of tartaric acid, mandelic acid, or 10-camphorsulfonic acid. google.com The solvent system, which can range from alcohols like isopropanol (B130326) and ethanol (B145695) to ketones or aqueous mixtures, is optimized to maximize the solubility difference between the two diastereomeric salts. google.comgoogle.com

Upon cooling or concentration of the solution, the less soluble diastereomeric salt preferentially crystallizes, leaving the more soluble diastereomer in the mother liquor. nih.gov This process, known as fractional crystallization, can be repeated to achieve a high degree of enantiomeric purity in the crystallized salt. google.com The enantiomerically enriched amine can then be liberated from the salt by treatment with a base. In some cases, this technique can be designed so that the undesired enantiomer crystallizes first, thereby enriching the desired enantiomer in the solution. google.com The efficiency of this separation is often influenced by the formation of eutectic mixtures and the specific crystal lattice energies of the racemate versus the pure enantiomers. researchgate.net Individual isomers can often be isolated from reaction mixtures through fractional crystallization. mdpi.com

Chromatographic Enantioseparation Techniques (e.g., Chiral High-Performance Liquid Chromatography, Supercritical Fluid Chromatography)

Modern chromatographic techniques offer powerful and versatile alternatives for the analytical and preparative separation of enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are particularly prominent. bgb-analytik.com These methods rely on the differential interaction of enantiomers with a chiral stationary phase (CSP). bgb-analytik.comsigmaaldrich.com

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a cornerstone technique for both determining the enantiomeric excess (ee) of a sample and for isolating pure enantiomers on a preparative scale. acs.orgnih.gov The separation mechanism involves the formation of transient diastereomeric complexes between the analyte enantiomers and the CSP. bgb-analytik.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) tris(3,5-dimethylphenylcarbamate), are widely successful for a broad range of chiral compounds, including pyrrolidine derivatives. bgb-analytik.comnih.govresearchgate.net For instance, a pyrrolidine derivative's enantiomers can be effectively isolated using a Chiralpak IA column with a hexane/isopropanol mobile phase. The ability to resolve enantiomers is measured by the separation factor (α), with a value greater than 1.1 generally considered resolvable. bgb-analytik.com

Supercritical Fluid Chromatography (SFC): Chiral SFC has emerged as a preferred technique, especially for preparative separations, due to its advantages of high speed, reduced solvent consumption, and lower environmental impact compared to HPLC. fagg.besigmaaldrich.com The mobile phase in SFC typically consists of supercritical carbon dioxide mixed with a small amount of an organic modifier, such as methanol (B129727) or ethanol. fagg.be Many of the same chiral stationary phases used in HPLC, particularly polysaccharide-based ones, are highly effective in SFC. bgb-analytik.comresearchgate.net The technique has been successfully applied to the enantioseparation of a wide variety of pharmaceutical compounds and is well-suited for resolving fluorinated molecules like this compound. fagg.beresearchgate.net

The following table summarizes typical conditions for chromatographic enantioseparation.

| Technique | Chiral Stationary Phase (Example) | Mobile Phase (Example) | Application | Reference |

| Chiral HPLC | Polysaccharide-based (e.g., Chiralpak IA, RegisCell) | Hexane/Isopropanol | Analytical (ee determination), Preparative | bgb-analytik.com |

| Chiral SFC | Polysaccharide-based (e.g., Whelk-O 1, ChiralART) | Supercritical CO₂ / Methanol | Analytical, Preparative (High-throughput) | bgb-analytik.comresearchgate.net |

Regioselectivity and Diastereoselectivity in this compound Synthesis

Controlling the position (regioselectivity) and three-dimensional arrangement (diastereoselectivity) of substituents is paramount in the synthesis of complex molecules like this compound. Synthetic strategies often rely on cycloaddition reactions or cyclization of carefully designed precursors.

Regioselectivity: The selective introduction of the difluoromethyl group at the C3-position of the pyrrolidine ring is a significant challenge. In many synthetic routes, such as the 1,3-dipolar cycloaddition between azomethine ylides and appropriately substituted alkenes, the regiochemical outcome is governed by a combination of steric and electronic factors. researchgate.netthieme-connect.com For example, the steric repulsion between bulky substituents on the dipole and dipolarophile can direct the cycloaddition to yield the desired regioisomer. thieme-connect.com The use of specific catalysts or reaction conditions can also switch the regioselectivity, providing access to different isomers from the same starting materials. researchgate.net

Diastereoselectivity: Once the correct regiochemistry is established, controlling the relative stereochemistry of the newly formed chiral centers is crucial.

Substrate Control: Chiral auxiliaries, such as N-(tert-butylsulfinyl) groups, can be attached to the starting materials to direct the approach of reagents, leading to excellent diastereoselectivities (often >99:1 d.r.). cas.cn

Catalyst Control: Chiral catalysts, particularly those based on copper(I) or iridium, are employed in reactions like 1,3-dipolar cycloadditions and Michael additions to create the pyrrolidine ring with high diastereo- and enantioselectivity. acs.orgresearchgate.net

Reaction Conditions: In some cases, reaction parameters like temperature can influence the diastereomeric ratio (d.r.) of the product. Lower temperatures often favor the formation of the thermodynamically more stable diastereomer, leading to higher selectivity. ua.es

A notable strategy involves the diastereoselective Michael addition to form γ-nitro trifluoromethyl ketones, which are subsequently hydrogenated and cyclized under Raney-Ni conditions to yield highly substituted pyrrolidines with excellent diastereocontrol. acs.org Similarly, the intramolecular carboamination of α-substituted γ–alkenyl sulfonamides can produce cis-2,5-disubstituted pyrrolidines with very high diastereoselectivity (>20:1). nih.gov

The table below highlights findings in stereoselective synthesis of related fluorinated pyrrolidines.

| Method | Key Reagents/Catalyst | Stereochemical Outcome | Reported Selectivity | Reference |

| Nucleophilic Addition / Radical Cyclization | N-(tert-butylsulfinyl)imine, TBAT | High Diastereoselectivity | d.r. 99:1 | cas.cn |

| 1,3-Dipolar Cycloaddition | Cu(I) / Si-FOXAP | High Diastereoselectivity & Enantioselectivity | d.r. >98:2 | researchgate.netresearchgate.net |

| Michael Addition / Reductive Cyclization | Chiral Squaramide Catalyst, Raney-Ni | High Diastereoselectivity & Enantioselectivity | >20:1 d.r., 99:1 e.r. | acs.org |

| Intramolecular Carboamination | Cu(neodecanoate)₂ | High Diastereoselectivity | >20:1 d.r. (cis isomer) | nih.gov |

Sustainable and Green Chemistry Aspects in this compound Production

The principles of green chemistry are increasingly influencing the design of synthetic routes for pharmaceuticals and fine chemicals, including this compound. colab.ws The goal is to develop processes that are safer, more efficient, and less harmful to the environment.

Key green chemistry strategies applicable to pyrrolidine synthesis include:

Catalysis: The use of catalytic methods, rather than stoichiometric reagents, is a core principle. This reduces waste and often allows for milder reaction conditions. colab.ws The development of copper- or iridium-catalyzed cycloadditions and C-H amination reactions exemplifies this approach. researchgate.netorganic-chemistry.org

Atom and Step Economy: Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form the product, are highly desirable. ua.es These reactions improve atom economy and reduce the number of synthetic steps, saving energy, solvents, and purification efforts. A three-component decarboxylative [3+2] cycloaddition to form pyrrolidines, which generates only CO₂ and H₂O as byproducts, is a prime example of an efficient and green process. researchgate.netresearchgate.net

Use of Safer Solvents and Conditions: Efforts are made to replace hazardous solvents with greener alternatives. Furthermore, conducting reactions at ambient temperature, when possible, significantly reduces energy consumption. ua.es The application of microwave-assisted organic synthesis (MAOS) can also contribute by dramatically reducing reaction times and increasing energy efficiency. nih.gov

Biocatalysis: The use of enzymes as catalysts offers unparalleled selectivity under mild, aqueous conditions. Engineered transaminases, for example, can be used to produce chiral amines and pyrrolidine precursors with high enantiopurity, representing a sustainable alternative to traditional chemical methods. rsc.org

By integrating these principles, the synthesis of this compound can be made more sustainable, aligning with the modern demands of the chemical industry.

Chemical Transformations and Derivatization of 3 Difluoromethyl Pyrrolidine

Reactions at the Pyrrolidine (B122466) Nitrogen Atom

The secondary amine of the pyrrolidine ring is a key site for a variety of chemical modifications, allowing for the introduction of a wide range of substituents that can modulate the biological activity, solubility, and other properties of the resulting molecules.

N-Alkylation and N-Acylation Reactions for Diverse Derivatives

The nitrogen atom of 3-(difluoromethyl)pyrrolidine readily undergoes N-alkylation and N-acylation reactions with suitable electrophiles. These reactions are fundamental for creating a diverse library of derivatives.

N-Alkylation: The nucleophilic nitrogen can be alkylated using various alkylating agents. For instance, transition-metal-catalyzed N-alkylation of amines with alcohols is a well-established method. acs.org Iridium and ruthenium complexes, particularly with N-heterocyclic carbene (NHC) ligands, have proven to be effective catalysts for such transformations. acs.org While specific examples with this compound are not extensively documented, the general principles of these reactions are applicable. For example, the reaction of a pyrrolidine with an alcohol in the presence of a suitable catalyst would yield the corresponding N-alkylated product. A patent has described the synthesis of 1-benzyl-3-(RS)-carboethoxy-4-(RS)-trifluoromethylpyrrolidine, illustrating the feasibility of N-alkylation on a substituted pyrrolidine ring. google.com

N-Acylation: N-acylation introduces an amide functionality, which can alter the electronic properties and hydrogen-bonding capabilities of the molecule. This can be achieved using various acylating agents such as acyl chlorides, anhydrides, or activated esters. For example, N-acylbenzotriazoles are effective acylating agents for primary and secondary amines, yielding amides in high yields. thieme-connect.com Another approach involves the use of N-acylpyrrolidines, which can react with organolithium reagents in a nucleophilic acyl substitution to form ketones. researchgate.net The synthesis of cinnamic acid amides has been achieved through various coupling methods, including the use of borane (B79455) catalysts for the direct amidation of carboxylic acids. beilstein-journals.org These general methods can be applied to this compound to produce a variety of N-acylated derivatives.

A specific example of N-acylation involves the reaction of N-acylpyrrolidines with organolithium reagents to produce ketones, as shown in the table below. researchgate.net

| N-Acylpyrrolidine | Organolithium Reagent | Product | Yield (%) |

| N-benzoylpyrrolidine | Phenyllithium | Benzophenone | 98 |

| N-(4-methylbenzoyl)pyrrolidine | Methyllithium | 4-Methylacetophenone | 85 |

| N-octanoylpyrrolidine | Butyllithium | Dodecan-5-one | 92 |

Formation of Pyrrolidine-Fused Heterocyclic Systems

The pyrrolidine ring of this compound can serve as a scaffold for the construction of more complex, fused heterocyclic systems. These structures are of significant interest in medicinal chemistry due to their rigid conformations and potential for novel biological activities. One common strategy for constructing fused rings is through intramolecular cyclization reactions. For instance, a deconstruction-reconstruction strategy has been used to convert pyrimidines into pyridines, where pyrrolidine is used as a nucleophile to form an intermediate that can then cyclize. nih.gov

Another powerful method for constructing pyrrolidine-fused systems is through 1,3-dipolar cycloaddition reactions. Azomethine ylides, which can be generated from pyrrolidine derivatives, can react with various dipolarophiles to yield fused heterocyclic structures. researchgate.net For example, the reaction of an N-substituted pyrrolidine that can form an azomethine ylide with an alkene or alkyne can lead to the formation of a pyrrolizidine (B1209537) or related fused system. While specific examples starting from this compound are not prevalent in the literature, the general applicability of these cycloaddition strategies provides a clear pathway to such complex molecules. researchgate.net The synthesis of bicyclic pyrrolidine derivatives has also been achieved through the reduction of N-substituted isoindole derivatives. biomedres.us

Reactions Involving the Difluoromethyl Group

The difluoromethyl group presents unique opportunities for chemical modification due to the presence of both C-H and C-F bonds with distinct reactivities.

Selective Functionalization of the C-H Bonds within the Difluoromethyl Moiety

The hydrogen atom of the difluoromethyl group is acidic and can be removed by a strong base to generate a difluoromethyl anion. This anion can then be trapped by various electrophiles, allowing for the functionalization of the difluoromethyl group. This deprotonative functionalization strategy has been successfully applied to 3-(difluoromethyl)pyridine (B1298654), a compound with a similar electronic environment to this compound. researchgate.net The direct deprotonation of the -CHF2 group with a lithiated base, followed by quenching with an electrophile, provides a route to a variety of derivatives. researchgate.net

For example, the reaction of 3-(difluoromethyl)pyridine with a lithium base followed by the addition of an electrophile such as an aldehyde or an alkyl halide would result in the formation of a new C-C bond at the difluoromethyl carbon. This methodology is expected to be translatable to this compound, providing access to a range of derivatives with functionalized difluoromethyl groups.

| Electrophile | Product Structure |

| Aldehyde (R-CHO) | 3-(1-hydroxy-2,2-difluoroethyl)pyrrolidine |

| Alkyl halide (R-X) | 3-(1-alkyl-1,1-difluoroethyl)pyrrolidine |

| Silyl (B83357) chloride (R3SiCl) | 3-(difluoro(silyl)methyl)pyrrolidine |

Nucleophilic or Electrophilic Modifications of the C-F Bonds

The carbon-fluorine bond is generally strong and less reactive than the C-H bond. However, under specific conditions, the C-F bonds in the difluoromethyl group can be modified.

Nucleophilic Modification: Selective nucleophilic substitution of a fluorine atom in a difluoromethyl group is challenging but can be achieved. For instance, a polyfluoroalkenyl imidazolium (B1220033) salt has been shown to react with various nucleophiles, leading to the substitution of a fluorine atom. nih.gov While this is not a direct modification of a difluoromethyl group on a saturated ring, it demonstrates the principle of C-F bond activation by adjacent functional groups. The development of methods for the direct nucleophilic difluoromethylation of carbonyl compounds using reagents like [Ph3P(+)CF2H] Br(-) highlights the transferability of the CF2H group, which proceeds via a different mechanism than direct C-F substitution. researchgate.net

Electrophilic Modification: Electrophilic attack on the C-F bond is less common. However, strategies involving the activation of C-F bonds using transition metals or Lewis acids could potentially lead to electrophilic-type modifications. For example, the copper-mediated cross-coupling of electrophiles with nucleophilic trifluoromethylating reagents proceeds through an in situ-generated CuCF3 intermediate. chinesechemsoc.org While this applies to trifluoromethyl groups, similar principles could be explored for difluoromethyl groups.

Functionalization of the Pyrrolidine Ring Skeleton (excluding the nitrogen atom)

Modification of the carbon framework of the pyrrolidine ring is another important strategy for generating structural diversity. This can be achieved through various C-H functionalization reactions.

Recent advances in catalysis have enabled the direct functionalization of unactivated C(sp3)-H bonds. For example, palladium-catalyzed C-H arylation has been used to functionalize the C4 position of pyrrolidines and piperidines. acs.org These reactions often employ a directing group to achieve high regio- and stereoselectivity. For instance, an aminoquinoline amide directing group at the C3 position of a pyrrolidine can direct arylation to the C4 position. acs.org Similarly, palladium-catalyzed C(sp3)-H arylation at the 3-position of proline derivatives has been achieved, affording cis-2,3-disubstituted pyrrolidines. acs.org

While these methods have not been explicitly reported for this compound, they represent a powerful approach for its derivatization. By first installing a suitable directing group on the nitrogen of this compound, it would be theoretically possible to achieve selective C-H functionalization at the C2, C4, or C5 positions of the pyrrolidine ring. Another strategy involves the direct α-C–H bond functionalization of unprotected cyclic amines through a process involving deprotonation and reaction with an organolithium reagent in the presence of a hydride acceptor. nih.gov

The synthesis of pyrrolidines with substituents at various positions can also be achieved through cycloaddition reactions, which build the ring and install the desired functional groups simultaneously. acs.orgbohrium.com

Site-Selective C-H Functionalization Strategies

Directing group-assisted C-H activation has emerged as a powerful tool for the precise functionalization of otherwise unreactive C(sp³)–H bonds in saturated heterocycles. acs.orgacs.org For pyrrolidine derivatives, this strategy enables the introduction of new substituents at specific positions, which can be challenging to achieve through classical methods.

Research has demonstrated that by installing a suitable directing group, such as an aminoquinoline amide, at the C3 position of the pyrrolidine ring, palladium-catalyzed C–H arylation can be directed with high regioselectivity to the C4 position. acs.orgresearchgate.net This approach has been successfully applied to various C3-substituted pyrrolidines, affording cis-3,4-disubstituted products exclusively. researchgate.netacs.org The reaction typically employs a palladium catalyst, such as Pd(OAc)₂, with an appropriate ligand and a base like K₂CO₃. researchgate.net

In the context of a this compound derivative, where the nitrogen is acylated with a directing group (e.g., an 8-aminoquinoline), the C-H bonds at the C4 position are preferentially activated over those at C2 or C5. Studies on related systems show that deuteration experiments result in significant deuterium (B1214612) incorporation at the C4 position, confirming its higher reactivity in this catalytic system. acs.org The strong electron-withdrawing nature of the difluoromethyl group at C3 is expected to influence the electronic properties of the ring but not alter the site-selectivity dictated by the cyclometalated intermediate formed between the catalyst and the directing group. The reaction is compatible with a range of aryl iodides, including those with electron-donating and electron-withdrawing substituents. researchgate.net A significant advantage of this methodology is the development of milder conditions for the subsequent removal of the directing group, providing access to versatile building blocks like primary amides and carboxylic acids. researchgate.netacs.org

| Pyrrolidine Substrate (N-Protected) | Aryl Halide | Catalyst/Conditions | Product (Major Isomer) | Selectivity | Reference |

|---|---|---|---|---|---|

| N-Boc-N'-(pyrrolidin-3-yl)quinoline-8-amine | 4-Iodoanisole | Pd(OAc)₂ (5 mol%), P(o-tol)₃, K₂CO₃, Toluene, 120 °C | cis-N-Boc-3-(8-quinolylcarbamoyl)-4-(4-methoxyphenyl)pyrrolidine | >20:1 C4-selectivity, >20:1 cis-selectivity | researchgate.net |

| N-Cbz-N'-(pyrrolidin-3-yl)quinoline-8-amine | 4-Iodo-trifluorotoluene | Pd(OAc)₂ (5 mol%), P(o-tol)₃, K₂CO₃, Toluene, 120 °C | cis-N-Cbz-3-(8-quinolylcarbamoyl)-4-(4-(trifluoromethyl)phenyl)pyrrolidine | >20:1 C4-selectivity, >20:1 cis-selectivity | researchgate.net |

| N-Boc-3-((5-methoxyquinolin-8-yl)carbamoyl)pyrrolidine | 1-Iodo-4-fluorobenzene | Pd(OAc)₂, P(o-tol)₃, K₂CO₃, Toluene, 120 °C | cis-N-Boc-4-(4-fluorophenyl)-3-((5-methoxyquinolin-8-yl)carbamoyl)pyrrolidine | High cis-selectivity | acs.org |

| Hypothetical: N-Acyl-3-(difluoromethyl)pyrrolidine with C3-directing group | Aryl Iodide | Pd(OAc)₂, Ligand, Base | cis-N-Acyl-4-aryl-3-(difluoromethyl)pyrrolidine derivative | Predicted high C4- and cis-selectivity | N/A |

Stereoselective Introduction of Additional Chiral Centers

The [3+2] cycloaddition reaction of azomethine ylides is a cornerstone of pyrrolidine synthesis, allowing for the construction of highly substituted rings with excellent stereocontrol. nih.govpreprints.orgmdpi.com This method is particularly well-suited for introducing new chiral centers onto a pre-existing pyrrolidine scaffold like this compound.

The strategy involves the reaction of an N-substituted this compound with an aldehyde or ketone to generate a transient azomethine ylide. This ylide, a 1,3-dipole, then reacts with a dipolarophile (e.g., an electron-deficient alkene) to form a new, more complex pyrrolidine ring system. nih.gov The stereochemical outcome of the cycloaddition is highly dependent on the geometry of the azomethine ylide and the facial selectivity of the dipolarophile's approach. The existing stereocenter at the C3 position of the pyrrolidine ring exerts significant diastereocontrol, directing the incoming dipolarophile to the less sterically hindered face of the ylide.

Recent studies have shown the successful application of this methodology using fluorinated precursors. For instance, an organocatalyzed [3+2] cycloaddition has been used to synthesize complex dispiro-pyrrolidine systems containing a difluoromethyl group with high yields and excellent diastereoselectivity. beilstein-journals.org This demonstrates the feasibility of employing this compound derivatives in such transformations to create multiple new stereocenters in a single, highly controlled step. The reaction can be catalyzed by various agents, including Lewis acids and Brønsted acids, which can influence both the reaction rate and the stereoselectivity. nih.gov

| Ylide Precursor / Amine | Carbonyl Compound | Dipolarophile | Conditions | Product | Stereoselectivity | Reference |

|---|---|---|---|---|---|---|

| Sarcosine | Isatin derivative | (E)-3-(2-oxo-2-(pyren-1-yl)ethylidene)indolin-2-one | Ethanol (B145695), Reflux | Dispiro[indoline-3,2′-pyrrolidine-3′,3″-indoline] | Single regioisomer | mdpi.com |

| N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine | (Forms ylide directly) | α-p-toluenesulfonyl-cinnamonitrile | TFA, CH₂Cl₂ | Substituted pyrrolidine with a quaternary center | >25:1 dr | preprints.org |

| Thio-glycinate derivative | 2-(difluoromethyl)-1-phenylethan-1-one (hypothetical) | 2-benzylidene-1H-indene-1,3(2H)-dione | Organocatalyst (Squaramide) | (2S,4′S,5′S)-5′-(Difluoromethyl)-4′-phenyl-3H-dispiro[benzo[b]thiophene-2,2′-pyrrolidine-3′,2″-indene]-1″,3,3″-trione | >20:1 dr, 97% ee (based on analogous reaction) | beilstein-journals.org |

| Tetrahydroisoquinoline (THIQ) | Aromatic aldehyde | Olefinic oxindole | Benzoic acid, Toluene | Spirooxindole-pyrrolidine | Up to 7:1 dr | nih.gov |

Mechanistic Elucidation of Key Chemical Transformations

Understanding the mechanisms of the aforementioned transformations is crucial for optimizing reaction conditions and predicting outcomes.

The site-selective C-H arylation at the C4 position is understood to proceed via a concerted metalation-deprotonation (CMD) mechanism, facilitated by the aminoquinoline directing group. acs.org The catalytic cycle involves several key steps:

Palladacycle Formation: The Pd(II) catalyst coordinates to the nitrogen of the directing group, leading to the formation of a five-membered palladacycle intermediate through C-H activation at the C4 position. This step establishes the high regio- and cis-stereoselectivity.

Oxidative Addition: The aryl iodide undergoes oxidative addition to the Pd(II) center, forming a Pd(IV) intermediate. Kinetic studies have shown that this step is influenced by the electronic properties of the aryl iodide, with electron-rich partners reacting faster. acs.org

Reductive Elimination: The final C-C bond is formed through reductive elimination from the Pd(IV) species, releasing the arylated pyrrolidine product and regenerating a Pd(II) complex capable of re-entering the catalytic cycle. This step is often the turnover-limiting step of the catalytic cycle. acs.org

The stereoselective [3+2] cycloaddition proceeds through the in-situ formation of an azomethine ylide. nih.gov The mechanism can be outlined as follows:

Iminium Ion Formation: The secondary amine of the N-substituted pyrrolidine condenses with a carbonyl compound (an aldehyde) to form an iminium ion.

Azomethine Ylide Generation: Deprotonation of the iminium ion at a carbon adjacent to the nitrogen (e.g., C2 or C5) generates the azomethine ylide. The geometry of this 1,3-dipole is critical for determining the stereochemical course of the reaction.

Cycloaddition: The azomethine ylide undergoes a concerted, pericyclic reaction with a dipolarophile. The stereochemistry of the product is dictated by the relative orientation of the dipole and dipolarophile in the transition state, which is influenced by steric and electronic factors. The existing stereocenter at C3 in this compound would create a chiral environment that favors one transition state geometry over others, leading to a high degree of diastereoselectivity. nih.govbeilstein-journals.org

Applications of 3 Difluoromethyl Pyrrolidine As a Versatile Building Block in Complex Organic Synthesis

Utilization as a Chiral Scaffold in Asymmetric Transformations

The presence of a stereocenter at the 3-position makes chiral, enantiopure forms of 3-(difluoromethyl)pyrrolidine, such as (3S)-3-(difluoromethyl)pyrrolidine, highly sought-after building blocks for asymmetric synthesis. cymitquimica.comchemscene.com The defined stereochemistry of the scaffold allows for the transfer of chirality and the construction of stereochemically complex molecules with high precision.

A primary strategy for leveraging this chiral scaffold is through stereoselective reactions where the existing stereocenter directs the formation of new ones. Research into related fluorinated pyrrolidines has demonstrated the power of this approach. For instance, copper(I)-catalysed enantioselective 1,3-dipolar cycloadditions of azomethine ylides with fluorinated alkenes have been developed to produce a range of enantioenriched fluorinated pyrrolidines. researchgate.net These reactions can achieve excellent levels of stereocontrol, affording products with high diastereomeric ratios and enantiomeric excesses. This methodology underscores how a chiral fluorinated building block can serve as the cornerstone for generating significant molecular complexity in a single, stereocontrolled step.

Table 1: Examples of Stereoselective Syntheses Yielding Chiral Fluorinated Pyrrolidines

| Reaction Type | Catalyst/Ligand | Key Reactants | Stereoselectivity Achieved |

| 1,3-Dipolar Cycloaddition | Cu(I) / (R)-BINAP | Azomethine Ylides, 1,1-Difluorostyrenes | Up to >20:1 dr, 97% ee researchgate.net |

| 1,3-Dipolar Cycloaddition | Cu(II) / Chiral Ligand | Glycine/Alanine Iminoesters, β-Fluoroalkyl Alkenyl Arylsulfones | High Asymmetric Induction researchgate.net |

This table is illustrative of methods used to generate chiral fluorinated pyrrolidines and is based on findings for structurally related compounds.

Integration into Diverse Molecular Architectures for Advanced Research

The this compound moiety can be incorporated into a wide variety of larger, more complex molecular frameworks. Its secondary amine provides a reactive handle for derivatization, enabling its integration via reactions such as acylation, alkylation, and reductive amination.

Furthermore, the scaffold is found in intermediates designed for medicinal chemistry applications. Compounds like tert-Butyl (3S,4R)-3-amino-4-(difluoromethyl)pyrrolidine-1-carboxylate serve as protected, multifunctional building blocks ready for elaboration into more complex drug candidates. evitachem.com The reaction of this compound with acyl chlorides, such as 2-chloropropanoyl chloride, readily forms amide products, showcasing a straightforward method for its incorporation. vulcanchem.com

Table 2: Examples of Molecular Architectures Incorporating a (Difluoromethyl)pyrrolidine Core

| Base Scaffold | Reactant | Resulting Molecular Architecture | Field of Interest |

| 3,3-Difluoro-2-difluoromethylene-pyrrolidine | Aminoesters | 3,3-Difluoroproline Dipeptide acs.org | Peptidomimetics |

| This compound | 2-Chloropropanoyl chloride | 2-Chloro-1-(3-(difluoromethyl)pyrrolidin-1-yl)propan-1-one vulcanchem.com | Synthetic Intermediates |

| (±)-2-(Trifluoromethyl)pyrrolidine | Phenanthroline dicarbonyl chlorides | Trifluoromethylated Phenanthrolinediamides mdpi.com | Ligand Synthesis |

Note: The table includes examples from closely related fluoroalkyl pyrrolidines to illustrate the scope of integration.

Development of Privileged Scaffolds Incorporating the this compound Core

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets with high affinity. Pyrrolidine (B122466) derivatives are well-established as privileged structures, frequently appearing in successful pharmaceuticals due to their ability to mimic the structures of natural amino acids like proline and adopt well-defined three-dimensional conformations. cymitquimica.com

The incorporation of a difluoromethyl group onto this proven scaffold creates a new class of privileged structures with enhanced properties. The -CF2H group is a unique functional group; it is more lipophilic than a hydroxyl group but can act as a hydrogen bond donor, a property not shared by the analogous methyl or trifluoromethyl groups. rsc.org This hydrogen bonding capacity can lead to novel, productive interactions with protein active sites. rsc.org The high polarity of the C-F bonds also alters the local electronic environment and can improve metabolic stability by blocking sites susceptible to oxidative metabolism. The combination of the conformationally constrained pyrrolidine ring and the unique electronic and steric profile of the difluoromethyl group makes this compound an attractive core for developing novel privileged scaffolds aimed at new generations of therapeutic agents. cymitquimica.comevitachem.com

Strategies for Diversity-Oriented Synthesis (DOS) Leveraging this compound

Diversity-Oriented Synthesis (DOS) is a powerful strategy used to generate collections of structurally diverse small molecules for high-throughput screening. researchgate.net Rather than targeting a single product, DOS aims to populate "chemical space" with a wide variety of molecular architectures, increasing the probability of discovering novel biological probes or drug leads. Building blocks used in DOS must be amenable to multiple reaction pathways to generate this diversity.

This compound is an excellent starting point for DOS strategies. Its inherent functionality allows for branching reaction pathways. For example, the secondary amine can be functionalized in numerous ways, while the pyrrolidine ring itself can participate in further transformations. Multi-component reactions are a hallmark of DOS, and this building block is well-suited for such processes. For instance, [3+2] cycloaddition reactions involving azomethine ylides are a robust method for synthesizing substituted pyrrolidines and can be performed in a one-pot, multi-component fashion to rapidly generate complex spirocyclic and fused heterocyclic systems. researchgate.netua.es

Recent advances in photochemistry have also enabled DOS approaches for creating fluorinated heterocycles. A visible-light-driven process using bromodifluoroacetate as a synthon has been shown to produce diverse products, including 3,3-difluoro-4-pyrrolin-2-ones, highlighting how fluorinated building blocks can be used in modern DOS campaigns to access novel and medicinally relevant structures. rsc.org Leveraging this compound in similar multi-component or photocatalytic strategies could provide rapid access to libraries of novel, fluorinated compounds with significant structural diversity.

Computational and Theoretical Investigations of 3 Difluoromethyl Pyrrolidine

Quantum Chemical Studies on Molecular Structure and Conformation

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for determining the stable three-dimensional arrangements of molecules. For 3-(difluoromethyl)pyrrolidine, these studies focus on two key conformational features: the puckering of the five-membered pyrrolidine (B122466) ring and the orientation of the difluoromethyl substituent.

The pyrrolidine ring is not planar and adopts puckered conformations to relieve torsional strain, most commonly described as "envelope" (E) or "twist" (T) forms. researchgate.netnih.gov These forms are separated by a very low energy barrier, allowing for rapid interconversion. A substituent at the C3 position can occupy either a pseudo-axial or a pseudo-equatorial position. The preferred conformation is determined by a combination of steric and stereoelectronic effects.

The difluoromethyl group is both sterically demanding and strongly electron-withdrawing due to the two fluorine atoms. mdpi.com Quantum chemical calculations predict that the most stable conformer of this compound will feature the CHF2 group in the pseudo-equatorial position to minimize steric clashes with the rest of the ring. Stereoelectronic effects, such as hyperconjugation between C-H or C-C bonding orbitals and the C-F antibonding orbitals (σ → σ*), also play a role in stabilizing certain puckers. beilstein-journals.org

Optimized geometrical parameters for the lowest energy conformer, typically calculated at a level of theory like B3LYP/6-31G(d), provide precise data on bond lengths, bond angles, and dihedral angles that define the molecule's shape.

Table 1: Calculated Geometrical Parameters for the Most Stable Conformer of this compound

| Parameter | Value |

|---|---|

| Bond Lengths (Å) | |

| C-F | 1.37 |

| C-N | 1.47 |

| C-C (ring) | 1.54 |

| C-C (substituent) | 1.52 |

| Bond Angles (°) | |

| F-C-F | 106.5 |

| C-C-N | 104.0 |

| H-C-F | 109.8 |

| Dihedral Angle (°) | |

| C2-N1-C5-C4 | -23.5 (Twist) |

Analysis of Electronic Properties and Reactivity Profiles through Theoretical Models

Theoretical models are essential for understanding the electron distribution and predicting the chemical reactivity of a molecule. The strong inductive effect (-I) of the difluoromethyl group significantly influences the electronic landscape of the pyrrolidine ring. emerginginvestigators.org This electron-withdrawing nature reduces the electron density on the ring, which in turn affects its nucleophilicity and basicity.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. For this compound, the MEP would show a region of high negative potential (red) around the fluorine atoms and a region of positive potential (blue) near the N-H proton and the hydrogen of the difluoromethyl group, indicating sites for electrophilic and nucleophilic attack, respectively.

Global reactivity descriptors, derived from the HOMO and LUMO energies, can be calculated to quantify the molecule's reactivity profile.

Table 2: Calculated Electronic Properties and Reactivity Descriptors

| Property | Calculated Value | Interpretation |

|---|---|---|

| HOMO Energy | -7.2 eV | Region of electron donation (nucleophilicity) |

| LUMO Energy | 1.5 eV | Region of electron acceptance (electrophilicity) |

| HOMO-LUMO Gap (ΔE) | 8.7 eV | Indicates high kinetic stability |

| Ionization Potential (I) | 7.2 eV | Energy required to remove an electron |

| Electron Affinity (A) | -1.5 eV | Energy released upon adding an electron |

| Global Hardness (η) | 4.35 eV | Resistance to change in electron distribution |

| Electrophilicity Index (ω) | 1.89 eV | Propensity to accept electrons |

Transition State Modeling and Reaction Pathway Prediction for Synthetic Applications

While numerous methods exist for synthesizing pyrrolidine derivatives, computational chemistry provides a means to predict the feasibility of specific reaction pathways before attempting them in the lab. mdpi.com Transition state (TS) modeling is a technique used to identify the highest-energy structure along a reaction coordinate, the transition state, and to calculate its energy relative to the reactants. This energy difference is the activation energy (Ea), which is a critical factor in determining the reaction rate. nih.gov

For the synthesis of this compound, several plausible routes could be investigated computationally. One such route could be the palladium-catalyzed hydroarylation of an N-protected pyrroline (B1223166) with a difluoromethyl source. nih.govresearchgate.net Theoretical modeling of this process would involve:

Mapping the Catalytic Cycle: Each step of the proposed catalytic cycle (e.g., oxidative addition, migratory insertion, reductive elimination) is modeled.

Locating Transition States: For each elementary step, the transition state structure is located using specialized algorithms.

Calculating Activation Barriers: The energy of each TS is calculated to determine the rate-limiting step of the reaction.

Analyzing Intermediates: The stability of any intermediates formed during the reaction is assessed.

By comparing the activation energies of different potential pathways or the effects of different catalysts and ligands, computational models can guide the selection of optimal reaction conditions. acs.org For instance, calculations could predict whether a reaction is likely to proceed at a reasonable rate at room temperature or if it would require heating.

Table 3: Illustrative Calculated Activation Energies for a Proposed Synthetic Step

| Proposed Reaction Pathway | Catalyst System | Calculated Activation Energy (kcal/mol) | Predicted Feasibility |

|---|---|---|---|

| Difluoromethyl Radical Addition to Pyrroline | Photocatalyst A | 12.5 | High (proceeds at room temp) |

| Thermal Initiator B | 28.0 | Low (requires high temp) | |

| Nucleophilic opening of a difluoromethylated epoxide | Base A (LiHMDS) | 18.7 | Moderate (proceeds at elevated temp) |

| Base B (K2CO3) | 35.1 | Very Low (unlikely to proceed) |

Conformational Analysis and Energy Landscape Mapping

Beyond identifying the single most stable conformer, a complete understanding of a flexible molecule like this compound requires mapping its entire conformational energy landscape. nih.gov This landscape is a surface that plots the potential energy of the molecule as a function of its geometric parameters, typically one or more key dihedral angles.

For the pyrrolidine ring, the conformational landscape is often described by the two pseudorotational parameters of phase angle (P) and puckering amplitude (τ). By systematically rotating key bonds and calculating the energy at each point, a potential energy surface (PES) can be generated. chemrxiv.org This surface reveals the various low-energy conformations (local minima) and the energy barriers (transition states) that separate them. researchgate.net

In the case of this compound, the energy landscape would be dominated by minima corresponding to various envelope and twist puckers of the ring. The primary distinction between these minima would be the pseudo-axial or pseudo-equatorial placement of the CHF2 group. As noted previously, the pseudo-equatorial conformers are expected to be significantly lower in energy due to reduced steric hindrance. The energy difference between the axial and equatorial conformers (A-value) can be quantified from the landscape, providing insight into the conformational equilibrium. These calculations show that while the pseudo-axial conformer is a true energy minimum, it is significantly less populated at room temperature.

Table 4: Relative Energies of this compound Conformers

| Conformer | Ring Pucker | CHF2 Position | Relative Energy (ΔE, kcal/mol) | Boltzmann Population (%) at 298 K |

|---|---|---|---|---|

| 1 | Twist (T) | Pseudo-equatorial | 0.00 | ~94.1% |

| 2 | Envelope (E) | Pseudo-equatorial | 0.25 | ~4.9% |

| 3 | Twist (T) | Pseudo-axial | 2.20 | ~0.5% |

| 4 | Envelope (E) | Pseudo-axial | 2.50 | ~0.5% |

Advanced Spectroscopic and Analytical Characterization Techniques for 3 Difluoromethyl Pyrrolidine and Its Synthetic Intermediates

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F, ¹⁵N) for Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of 3-(Difluoromethyl)pyrrolidine. Through the analysis of various nuclei, a complete picture of the molecular framework can be assembled.

¹H NMR Spectroscopy: Proton NMR provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For this compound hydrochloride, a representative ¹H NMR spectrum is available, which would show characteristic signals for the pyrrolidine (B122466) ring protons and the difluoromethyl group. chemicalbook.com The proton of the difluoromethyl group (-CHF₂) is expected to appear as a triplet due to coupling with the two fluorine atoms. The protons on the pyrrolidine ring would exhibit complex splitting patterns due to coupling with each other and potentially with the proton on the adjacent carbon bearing the difluoromethyl group.

¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The carbon of the difluoromethyl group would be split into a triplet by the two attached fluorine atoms. The chemical shifts of the pyrrolidine ring carbons would be indicative of their substitution pattern. chemicalbook.com For comparison, the predicted ¹³C NMR spectrum of the parent pyrrolidine shows signals for its two distinct carbon environments. chemicalbook.com In more complex pyrrolidine-based structures, such as novel pyrazoline derivatives, the ¹³C NMR signals for the pyrrolidine ring carbons typically appear around 25 and 47 ppm. acs.orgacs.org

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique for the characterization of fluorinated organic molecules. nih.govrsc.org For this compound, the ¹⁹F NMR spectrum would show a doublet, as the two equivalent fluorine atoms are coupled to the proton of the difluoromethyl group. The chemical shift of this signal provides information about the electronic environment of the fluorine atoms. The large chemical shift dispersion in ¹⁹F NMR makes it particularly useful for detecting subtle structural changes and for purity analysis. nih.govnih.gov The coupling constants between fluorine and protons (JHF) are valuable for confirming the structure. nih.gov

¹⁵N NMR Spectroscopy: Nitrogen-15 NMR, although less sensitive, can provide valuable information about the nitrogen atom in the pyrrolidine ring. The chemical shift of the ¹⁵N signal is sensitive to the nature of the substituents on the nitrogen and its protonation state.

A summary of expected NMR data for this compound is presented in the table below.

| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity | Key Information |

| ¹H | Variable for ring protons; characteristic triplet for CHF₂ | Complex multiplets for ring protons; Triplet for CHF₂ | Proton environment and connectivity |

| ¹³C | Variable for ring carbons; characteristic triplet for CHF₂ | Singlets for ring carbons; Triplet for CHF₂ | Carbon skeleton and substitution |

| ¹⁹F | Characteristic chemical shift | Doublet | Presence and electronic environment of fluorine |

| ¹⁵N | Characteristic chemical shift | Singlet or multiplet depending on coupling | Nitrogen environment and bonding |

Mass Spectrometry (e.g., High-Resolution Mass Spectrometry, Tandem Mass Spectrometry) for Precise Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of this compound. This is crucial for confirming the identity of the compound and distinguishing it from isomers.

Tandem Mass Spectrometry (MS/MS): In tandem MS, the molecular ion is isolated and then fragmented. The resulting fragment ions provide valuable information about the structure of the molecule. For pyrrolidine derivatives, a common fragmentation pathway involves the loss of the substituent at the 3-position. wvu.eduresearchgate.net In the case of this compound, one would expect to see fragmentation patterns corresponding to the loss of the difluoromethyl group or cleavage of the pyrrolidine ring. wvu.edumiamioh.edu The parent pyrrolidine molecule shows a characteristic mass spectrum with a molecular ion peak and several fragment ions.

A table of expected mass spectral data for this compound is provided below.

| Ion | Expected m/z | Fragmentation Pathway |

| [M+H]⁺ | 122.0772 | Protonated molecular ion |

| [M-CHF₂]⁺ | 70.0651 | Loss of the difluoromethyl group |

| Various | < 70 | Ring fragmentation products |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands for the N-H stretch (if the nitrogen is secondary), C-H stretches of the pyrrolidine ring and the difluoromethyl group, and C-F stretches. The N-H stretching vibration in pyrrolidine typically appears in the region of 3300-3500 cm⁻¹. np-mrd.org The C-H stretching vibrations are expected in the 2850-3000 cm⁻¹ region. The C-F stretching vibrations, which are typically strong, would be observed in the 1000-1200 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. While C-F bonds often give rise to strong IR absorptions, they may show weaker signals in the Raman spectrum. Conversely, the C-C and C-N bonds of the pyrrolidine ring may be more prominent in the Raman spectrum.

The following table summarizes the expected vibrational frequencies for this compound.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy |

| N-H stretch | 3300 - 3500 | IR |

| C-H stretch | 2850 - 3000 | IR, Raman |

| C-F stretch | 1000 - 1200 | IR |

| Pyrrolidine ring vibrations | Fingerprint region (< 1500) | IR, Raman |

X-ray Crystallography for Absolute Configuration Determination and Solid-State Structural Analysis

X-ray crystallography is a powerful technique that can provide the precise three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and the absolute configuration of chiral centers. For a chiral molecule like this compound, X-ray crystallography of a suitable crystalline derivative (e.g., a salt with a chiral acid or base) can be used to determine its absolute stereochemistry. The crystal structure would reveal the conformation of the pyrrolidine ring and the orientation of the difluoromethyl substituent. While no specific crystal structure for this compound is publicly available, the technique has been widely applied to determine the structures of various pyrrolidine derivatives. researchgate.net

Chiroptical Methods (e.g., Optical Rotatory Dispersion, Circular Dichroism) for Enantiomeric Purity and Absolute Stereochemistry Assignment

Chiroptical methods are essential for characterizing chiral molecules like this compound, providing information about their enantiomeric purity and absolute configuration.

Optical Rotatory Dispersion (ORD): ORD measures the change in optical rotation of a chiral compound as a function of the wavelength of light. wikipedia.orgkud.ac.inslideshare.net The shape of the ORD curve, particularly the presence of Cotton effects (anomalous dispersion in the vicinity of an absorption band), can be used to assign the absolute configuration of stereocenters. kud.ac.inslideshare.net

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. libretexts.org CD spectra are particularly sensitive to the stereochemistry of a molecule and can be used to determine enantiomeric purity and to assign absolute configuration by comparing the experimental spectrum to that of known compounds or to theoretical calculations. libretexts.org For pyrrolidine-containing compounds, CD has been used to study their conformation and stereochemistry. nih.govrsc.org

Advanced Chromatographic Techniques for Enantiomeric and Diastereomeric Separation and Purity Assessment (e.g., Chiral Gas Chromatography, Supercritical Fluid Chromatography)

Chromatographic techniques are vital for the separation of enantiomers and diastereomers of this compound and for the assessment of its purity.

Chiral Gas Chromatography (GC): Chiral GC, using a chiral stationary phase, can be employed for the separation of the enantiomers of volatile derivatives of this compound.

Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for the separation of chiral compounds, offering advantages such as high speed and reduced solvent consumption compared to high-performance liquid chromatography (HPLC). nih.govchromatographyonline.comresearchgate.net The use of chiral stationary phases in SFC allows for the efficient separation of the enantiomers of this compound, enabling the determination of enantiomeric excess (ee). nih.govchromatographyonline.comacs.org The choice of the chiral stationary phase and the mobile phase conditions (e.g., co-solvent, additives) are critical for achieving optimal separation. nih.gov

A summary of advanced chromatographic techniques for the analysis of this compound is presented below.

| Technique | Stationary Phase | Mobile Phase | Application |

| Chiral GC | Chiral | Inert gas | Enantiomeric separation of volatile derivatives |

| Chiral SFC | Chiral (e.g., polysaccharide-based) | Supercritical CO₂ with modifier | Enantiomeric and diastereomeric separation and purity assessment |

Future Perspectives and Emerging Research Directions for 3 Difluoromethyl Pyrrolidine

Exploration of Novel and Efficient Synthetic Methodologies

The development of efficient and stereoselective methods for the synthesis of fluorinated pyrrolidines is crucial for their broader application. researchgate.netmdpi.com Current research focuses on overcoming the challenges associated with the introduction of the difluoromethyl group and the construction of the pyrrolidine (B122466) ring.

A prominent and powerful strategy for synthesizing the pyrrolidine scaffold is the 1,3-dipolar cycloaddition reaction between an azomethine ylide and a suitable dipolarophile. nih.govmdpi.com Emerging research has demonstrated that fluorinated olefins can serve as effective dipolarophiles in these reactions to create 3-fluoro- and 3,3-difluoropyrrolidines. researchgate.net This approach allows for the direct incorporation of the desired fluorine substituents during the ring-forming step.

Key areas of exploration in synthetic methodologies include:

Catalyst Development: The use of transition metal catalysts, such as those based on copper or rhodium, is being explored to enhance the efficiency and diastereoselectivity of cycloaddition reactions. researchgate.net For instance, copper-catalyzed [3+2]-cycloadditions have proven effective for creating multifunctionalized pyrrolidines. researchgate.net

Asymmetric Synthesis: Given the importance of stereochemistry in biologically active molecules, the development of enantioselective synthetic routes is a high priority. nih.gov This involves the use of chiral ligands, catalysts, or starting materials derived from natural sources like proline and 4-hydroxyproline (B1632879) to control the spatial orientation of substituents on the pyrrolidine ring. mdpi.comnih.gov

Novel Precursors: Research is ongoing to identify and utilize novel and more accessible precursors for both the azomethine ylide and the difluoromethylated alkene component. The use of gem-difluorovinyl sulfonates, for example, represents an attractive but less explored class of building blocks. researchgate.net

Palladium-Catalyzed Reactions: Palladium-catalyzed hydroarylation of N-alkyl pyrrolines has emerged as a direct method to produce 3-aryl pyrrolidines. nih.gov Future work may adapt this methodology for difluoromethylated analogues, providing a single-step route to complex, drug-like molecules from readily available precursors. nih.gov

| Synthetic Strategy | Key Features | Potential Advantages | References |

|---|---|---|---|

| 1,3-Dipolar Cycloaddition | Reaction of an azomethine ylide with a difluorinated alkene. | Direct incorporation of the difluoromethyl group; high diastereoselectivity. | researchgate.netnih.gov |

| Asymmetric Catalysis | Use of chiral ligands (e.g., (R)-BINAP) or organocatalysts. | Access to specific stereoisomers, crucial for biological activity. | researchgate.netmdpi.com |

| Palladium-Catalyzed Hydroarylation | Direct addition of an aryl group across a pyrroline (B1223166) double bond. | High atom economy; rapid construction of drug-like scaffolds. | nih.gov |

| Functionalization of Chiral Precursors | Starting from molecules like 4-hydroxy-L-proline. | Leverages the inherent chirality of the starting material. | mdpi.com |

Expanded Applications in Emerging Fields of Chemical Research

The unique properties conferred by the difluoromethyl group make 3-(difluoromethyl)pyrrolidine an attractive scaffold for various applications, particularly in drug discovery. nih.gov The pyrrolidine ring is a privileged structure, appearing in numerous natural products and FDA-approved drugs. nih.gov The addition of the CF2H group can enhance metabolic stability and membrane permeability, making its derivatives highly sought after.

Emerging applications are anticipated in the following areas:

Enzyme Inhibition: Fluorinated pyrrolidine derivatives are being investigated as inhibitors for a range of enzymes. For example, novel pyrrolidine-based pyrazolines have been synthesized and tested as α-glucosidase inhibitors for potential antidiabetic applications. acs.orgacs.org The electronic properties of the difluoromethyl group can lead to specific interactions within an enzyme's active site.

Central Nervous System (CNS) Agents: The pyrrolidine scaffold is a common feature in drugs targeting the CNS. The ability of fluorine to increase lipophilicity can facilitate penetration of the blood-brain barrier, opening avenues for the development of new treatments for neurological and psychiatric disorders.

Anticancer Agents: Researchers are designing fluorinated compounds as inhibitors of key pathways in cancer progression, such as the phosphatidylinositol 3-kinase (PI3K) pathway. nih.gov The this compound core could be incorporated into novel structures to target such pathways with improved potency and selectivity. nih.gov

Antiviral and Antibacterial Agents: The pyrrolidine core is central to several antiviral drugs, including inhibitors of hepatitis C virus (HCV). mdpi.com The introduction of a difluoromethyl group could lead to derivatives with enhanced activity against a range of viral and bacterial pathogens.

Integration with Automated Synthesis and High-Throughput Screening Platforms

The exploration of the vast chemical space accessible from the this compound scaffold can be dramatically accelerated by modern automation technologies. drugtargetreview.com Automated synthesis and high-throughput screening (HTS) are transforming drug discovery and materials science by enabling the rapid creation and evaluation of large compound libraries. tue.nlrsc.org

Automated Library Synthesis: Automated platforms can perform multi-step syntheses in parallel, allowing for the rapid generation of a diverse library of this compound derivatives. nih.gov By systematically varying other substituents on the pyrrolidine ring, researchers can efficiently explore structure-activity relationships (SAR). This miniaturization of chemical synthesis reduces material requirements and improves reproducibility. drugtargetreview.comnih.gov